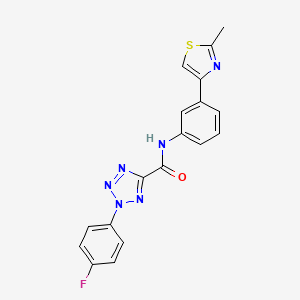
2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a thiazolyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The fluorophenyl and thiazolyl groups are introduced through substitution reactions, often using halogenated precursors and thiazole derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and thiazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated precursors, thiazole derivatives, and appropriate catalysts under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
Chemistry
-
Building Block for Synthesis:
- The compound serves as a precursor for synthesizing more complex molecules. Its reactive functional groups allow for various substitution reactions, making it useful in the development of novel compounds.
- Case Study: In one research study, the compound was utilized in the synthesis of new derivatives with enhanced properties, demonstrating its utility as a versatile building block in organic synthesis .
-
Reaction Mechanisms:
- Investigated for studying reaction mechanisms involving tetrazole derivatives. Its unique structure provides insights into the behavior of similar compounds under various conditions.
Biology
-
Antimicrobial Activity:
- Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis.
- Case Study: A study reported that derivatives of this compound showed notable activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
-
Anticancer Properties:
- Research has indicated that 2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide may possess anticancer properties, targeting specific cancer cell lines.
- Case Study: In vitro tests demonstrated that certain derivatives exhibited high growth inhibition rates against cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions reaching over 80% .
Medicine
-
Drug Development:
- The compound is being explored as a candidate for new drug formulations due to its unique structural features that may enhance bioavailability and therapeutic efficacy.
- Case Study: Recent investigations into its pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) profiles have shown promising results, indicating potential for further development as an anticancer agent .
-
Therapeutic Effects:
- Studies are ongoing to evaluate its efficacy in treating various diseases, including infections and cancer. Its interaction with specific molecular targets is being analyzed to understand its therapeutic potential better.
Industry
- Advanced Materials:
-
Chemical Processes:
- Utilized in industrial chemical processes where specific reactivity is required. Its ability to act as a catalyst or intermediate can streamline production methods.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- 3-(4-((4-fluorophenyl)((2-methylthiazol-4-yl)methyl)amino)-4’-methyl-[1,4’-bipiperidine]-1’-carbonyl)-2,4-dimethylpyridine 1-oxide
Uniqueness
2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide stands out due to its combination of a tetrazole ring, fluorophenyl group, and thiazolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c1-11-20-16(10-27-11)12-3-2-4-14(9-12)21-18(26)17-22-24-25(23-17)15-7-5-13(19)6-8-15/h2-10H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGNIOQMFWOAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














